

Application Notes and Protocols for Preclinical Administration of Osimertinib (AZD9291)

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Compound of Interest

Compound Name: E 696

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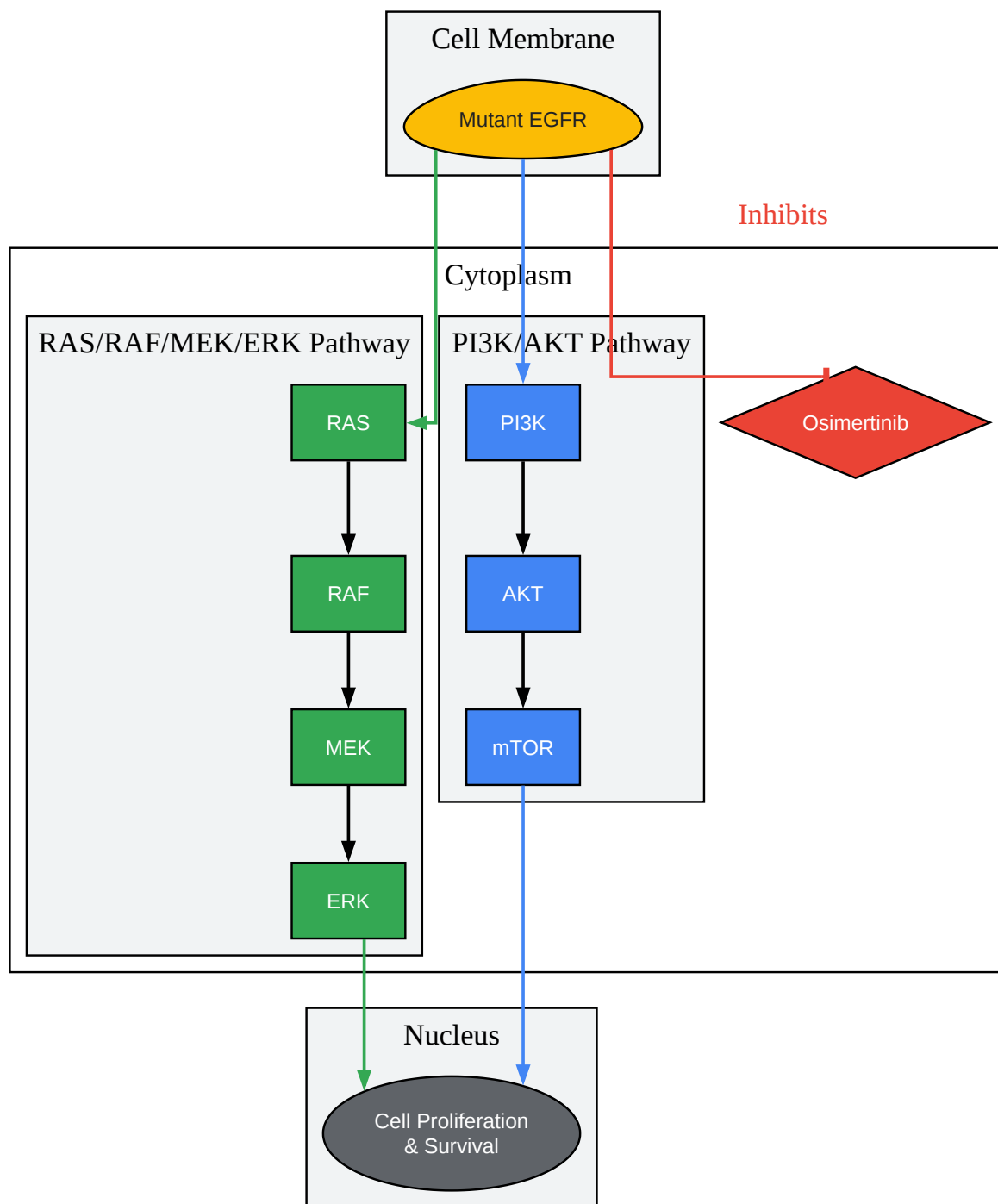
Disclaimer: The compound "E 696" is not a recognized designation in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized third-generation EGFR inhibitor, Osimertinib (AZD9291), as a representative example for researchers, scientists, and drug development professionals engaged in animal studies.

Introduction

Osimertinib is a potent and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing lower activity against wild-type EGFR.[2][3] This selectivity profile minimizes off-target effects and associated toxicities commonly observed with earlier-generation EGFR inhibitors.[2] These characteristics make Osimertinib a critical tool in preclinical oncology research, particularly in the study of non-small cell lung cancer (NSCLC).

Mechanism of Action

Osimertinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[2] This irreversible binding blocks the downstream signaling pathways that drive tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][4] By inhibiting these pathways, Osimertinib induces cell cycle arrest and apoptosis in EGFR-mutant cancer cells.



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Figure 1: Simplified signaling pathway of mutant EGFR and the inhibitory action of Osimertinib.

Quantitative Data Summary: Administration and Dosage in Animal Models

The following tables summarize the administration and dosage of Osimertinib in various preclinical animal models based on published studies.

Table 1: Osimertinib Monotherapy in Rodent Models

Animal Model	Cancer Type/Cell Line	Route of Administration	Dosage	Dosing Schedule	Key Outcomes
Nude Mice	NSCLC (PC-9-GFP)	Oral gavage	25 mg/kg	Daily	Significant tumor regression in a brain metastasis model.[5]
Nude Mice	NSCLC (PC-9)	Oral gavage	15 mg/kg	Weekly	Complete prevention of tumor cell homing to the lungs.[6]
NOD/SCID Mice	NSCLC (LNCaP)	Intravenous	0.1, 0.5, and 1.0 mg/kg	Not specified	Dose-dependent inhibition of tumor growth.
Rat (Wistar)	Pharmacokinetics	Oral gavage	5 mg/kg	Single dose	Characterization of metabolic disposition and long half-life.[6][7]

Table 2: Osimertinib in Combination Therapy Studies

Animal Model	Cancer Type	Combination Agent	Osimertinib Dosage	Key Outcomes
Not Specified	NSCLC (EGFR-mutant)	ATNM-400	Not Specified	Complete tumor regression in 100% of animals. [8][9]
Mice	NSCLC (EGFR-mutant)	Tegavivint	Not Specified	Enhanced depth and duration of response.[10]

Experimental Protocols

Below are detailed protocols for the preparation and administration of Osimertinib in animal studies.

Protocol 1: Preparation of Osimertinib for Oral Administration

Materials:

- Osimertinib powder
- Vehicle solution (e.g., 0.5% Hydroxypropyl Methylcellulose (HPMC), 0.1% Tween 80 in deionized water)
- Mortar and pestle or appropriate homogenization equipment
- Balance
- Graduated cylinder
- Stir plate and magnetic stir bar
- pH meter

Procedure:

- Calculate the required amount of Osimertinib and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
- Weigh the precise amount of Osimertinib powder.
- If necessary, grind the powder to a fine consistency using a mortar and pestle to ensure uniform suspension.
- In a suitable container, measure the required volume of the vehicle solution.
- Slowly add the Osimertinib powder to the vehicle while continuously stirring with a magnetic stir bar.
- Continue stirring until a homogenous suspension is achieved. The suspension should be freshly prepared before each use.
- Verify that the pH of the final formulation is within a physiologically acceptable range.
- Store the formulation protected from light and at a controlled temperature until administration.

Protocol 2: Administration of Osimertinib via Oral Gavage in Mice

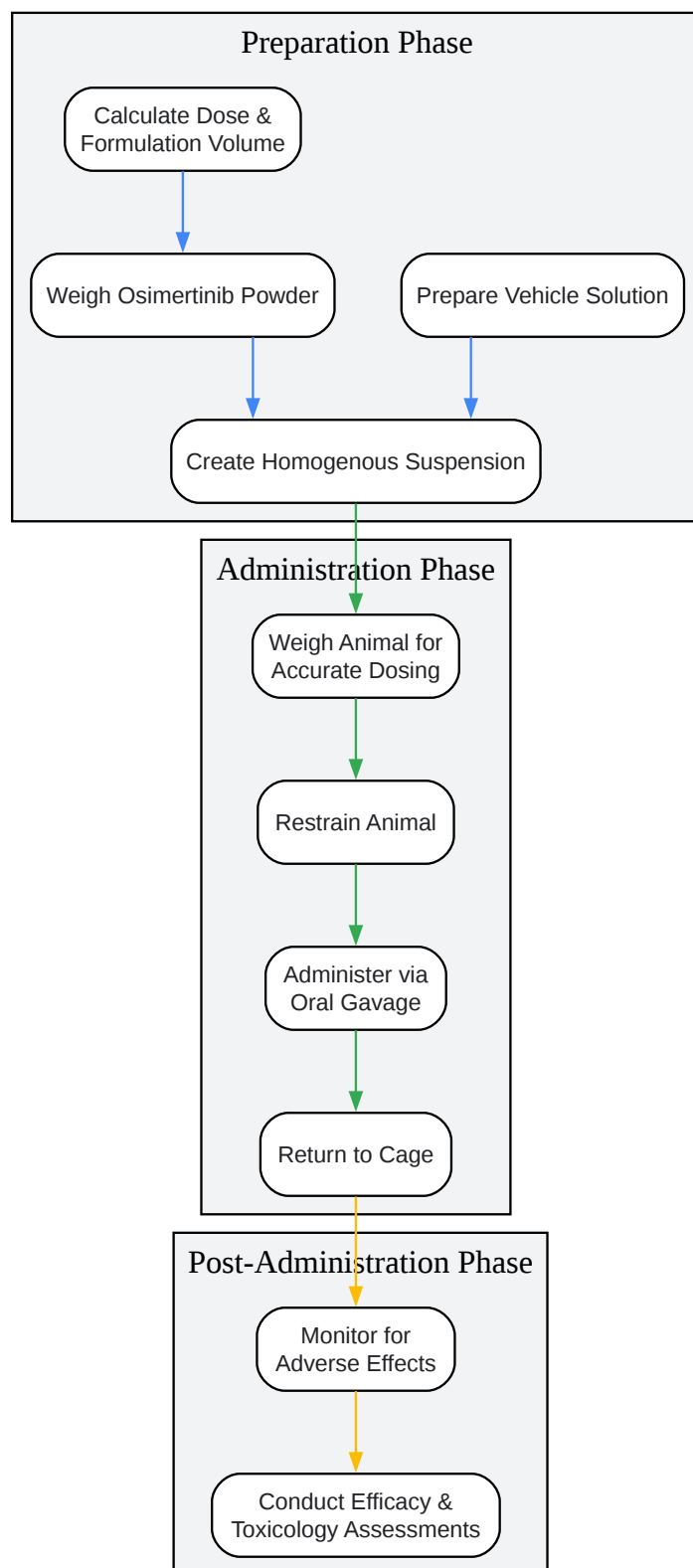
Materials:

- Prepared Osimertinib suspension
- Appropriate gauge feeding needle (e.g., 20-gauge, 1.5-inch curved) for mice
- Syringes (e.g., 1 mL)
- Animal scale

Procedure:

- Weigh each mouse immediately before dosing to calculate the exact volume of the Osimertinib suspension to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.

- Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the feeding needle.
- Draw the calculated volume of the homogenous Osimertinib suspension into the syringe fitted with the feeding needle.
- Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue and along the side of the mouth towards the esophagus.
- Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.
- Slowly dispense the contents of the syringe.
- Withdraw the needle smoothly and return the mouse to its cage.
- Monitor the animal for any signs of distress or adverse reactions post-administration, such as choking or aspiration.



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Figure 2: General experimental workflow for Osimertinib administration in animal studies.

Pharmacokinetics and Metabolism

Preclinical studies in rats, dogs, and humans have shown that Osimertinib is extensively metabolized, primarily by cytochrome P450 enzymes, particularly CYP3A.[7] After oral administration to rats, the drug is widely distributed in tissues.[7] Notably, Osimertinib has a long half-life; a single 5 mg/kg oral dose in rats resulted in detectable plasma concentrations for up to 21 days.[6] The major circulating metabolites, AZ5104 and AZ7550, are also pharmacologically active.[1] Elimination occurs predominantly through the feces.[7]

Conclusion

These application notes provide a framework for the administration and dosage of Osimertinib in preclinical animal models. Researchers should adapt these protocols to their specific experimental designs, adhering to all institutional and national guidelines for the ethical and humane use of animals in research. Careful consideration of the vehicle, route of administration, and dosing schedule is critical for obtaining reproducible and reliable data.

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